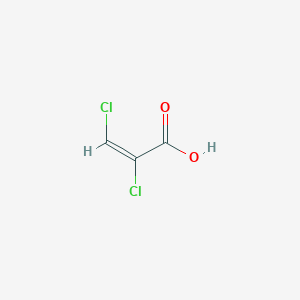

(E)-2,3-dichloro-acrylic acid

Description

Contextualizing Halogenated Acrylic Acids within α,β-Unsaturated Carboxylic Acid Chemistry

α,β-Unsaturated carboxylic acids are a class of organic compounds characterized by a carbon-carbon double bond conjugated with a carboxylic acid functional group. wikipedia.org This arrangement gives rise to unique electronic properties and reactivity. The parent compound of this class, acrylic acid, is a major industrial chemical used in the production of polymers, coatings, adhesives, and textiles. wikipedia.orgchembk.com

The introduction of halogen atoms onto the acrylic acid scaffold, as seen in (E)-2,3-dichloro-acrylic acid, significantly modifies the molecule's properties. Halogens are electron-withdrawing groups, and their presence influences the electron density distribution across the molecule. This can affect the acidity of the carboxylic acid group and the reactivity of the carbon-carbon double bond. jove.comlibretexts.org

The chemistry of α,β-unsaturated carbonyl compounds, including acids, is rich and varied. They can undergo reactions at the carboxylic acid group, the double bond, or both. Common reactions include esterification, amidation, and polymerization. wikipedia.org The conjugated system makes them susceptible to nucleophilic attack at the β-carbon in what is known as a conjugate or Michael addition. libretexts.org

Significance of Stereoisomerism: The Role of the (E)-Configuration in Chemical Reactivity and Structure

Stereoisomerism plays a crucial role in determining the properties and reactivity of organic molecules. In the case of this compound, the geometry around the carbon-carbon double bond is fixed, leading to two possible geometric isomers: (E) and (Z). The (E)-configuration, where the highest priority groups on each carbon of the double bond are on opposite sides, results in a specific three-dimensional arrangement of atoms. studymind.co.uk

This defined spatial arrangement can influence how the molecule interacts with other reactants, catalysts, and biological systems. studymind.co.uknih.gov The relative orientation of the substituents can affect the molecule's polarity, boiling point, melting point, and solubility. Furthermore, the stereochemistry is critical in reactions where the geometry of the transition state is important. For instance, in polymerization reactions, the stereochemistry of the monomer can dictate the properties of the resulting polymer. nih.gov The stability and reactivity of E/Z isomers can also differ, with one isomer sometimes being more thermodynamically stable or kinetically favored in a reaction. researchgate.netmdpi.com

Overview of Current Research Trajectories and Potential Areas of Exploration for this compound

While specific research on this compound is not extensively documented in publicly available literature, the broader class of halogenated and substituted acrylic acids is a subject of ongoing investigation. These compounds are often explored as building blocks in organic synthesis and for their potential biological activities.

One promising area of exploration is the use of halogenated acrylic acids as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The chlorine atoms in this compound can serve as handles for further functionalization through various substitution and coupling reactions. For example, related acrylate (B77674) derivatives have been synthesized and investigated for their antiproliferative activities. acs.org

The polymerization of halogenated acrylic acids could lead to the development of new materials with unique properties, such as flame resistance or modified chemical resistance, conferred by the halogen atoms. specialchem.com Additionally, the biological activity of dihalogenated organic acids is an area of interest. For instance, some chlorinated compounds are studied for their potential herbicidal or antimicrobial properties.

Future research could focus on developing efficient and stereoselective synthetic routes to this compound and its (Z)-isomer to allow for a systematic study of their comparative reactivity and biological profiles. Investigations into their utility in cycloaddition reactions, such as the Diels-Alder reaction, could also open new avenues for the synthesis of complex cyclic compounds.

Structure

3D Structure

Properties

CAS No. |

6795-91-1 |

|---|---|

Molecular Formula |

C3H2Cl2O2 |

Molecular Weight |

140.95 g/mol |

IUPAC Name |

(E)-2,3-dichloroprop-2-enoic acid |

InChI |

InChI=1S/C3H2Cl2O2/c4-1-2(5)3(6)7/h1H,(H,6,7)/b2-1+ |

InChI Key |

YQYHCJZVJNOGBP-OWOJBTEDSA-N |

Isomeric SMILES |

C(=C(\C(=O)O)/Cl)\Cl |

Canonical SMILES |

C(=C(C(=O)O)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for E 2,3 Dichloro Acrylic Acid and Its Halogenated Analogues

Strategies for Vicinal Dihalogenation of Acrylic Acid Precursors

The addition of halogens across the double bond of an acrylic acid precursor is a fundamental strategy for introducing the required vicinal dihalo- functionality. This approach typically involves a two-step process: the dihalogenation of the alkene followed by a dehydrohalogenation step to form the α,β-unsaturated system.

A conventional and direct method involves the reaction of acrylic acid with chlorine gas. This reaction proceeds to form 2,3-dichloropropionic acid, which serves as a key intermediate. This saturated dihalo-acid can then be subjected to dehydrochlorination to yield α-chloroacrylic acid, though controlling the regioselectivity and stereoselectivity of the elimination to favor the (E)-2,3-dichloro isomer can be challenging.

More contemporary and sustainable methods for the vicinal dihalogenation of alkenes have been developed to avoid the use of highly toxic and corrosive molecular halogens. One such method employs a combination of an N-halosuccinimide (NXS) and a lithium halide (LiY) in an environmentally benign solvent like ethyl acetate (B1210297). This system allows for both homonuclear (e.g., Cl2) and heteronuclear (e.g., BrCl) dihalogenation under milder conditions. These modern approaches offer an alternative to reagents like ICl, IBr, and Br2 and can circumvent the need for oxidants often used for the in-situ generation of halogens.

| Method | Halogenating Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical Halogenation | Molecular Chlorine (Cl₂) or Bromine (Br₂) | Often neat or in chlorinated solvents | High atom economy, direct | Use of highly toxic/corrosive reagents, harsh conditions |

| Modern NXS/LiY System | N-Chlorosuccinimide (NCS) / LiCl | Acetic acid catalyst, ethyl acetate solvent | Safer, easy-to-handle reagents, greener solvent, simple workup | May require catalyst, slightly more complex reagent system |

Oxidative Halogenation Pathways from Aldehyde Precursors

Aldehydes serve as versatile precursors for the synthesis of carboxylic acids. In the context of halogenated acrylic acids, pathways can be envisioned that involve the oxidation of a halogenated aldehyde. Acrolein (prop-2-enal), the simplest unsaturated aldehyde, is a logical starting point as it is the direct precursor to acrylic acid in large-scale industrial processes through vapor-phase oxidation.

A plausible synthetic route to (E)-2,3-dichloro-acrylic acid would involve a two-stage process starting from an aldehyde. First, the vicinal dichlorination of acrolein would yield 2,3-dichloropropanal. This saturated halo-aldehyde could then be oxidized to the corresponding carboxylic acid, 2,3-dichloropropanoic acid. Subsequent dehydrochlorination, as described previously, would generate the target unsaturated acid. Alternatively, direct oxidative halogenation pathways, while less documented for this specific transformation, are conceptually feasible. The challenge lies in controlling the chemoselectivity, preventing over-oxidation or polymerization, and directing the stereochemical outcome of the final elimination step.

Stereoselective Approaches to (E)-Configured Dihaloacrylic Acid Systems

Achieving the specific (E)-configuration of the double bond in 2,3-dihaloacrylic acid systems requires careful control over the stereochemistry of the synthetic route. The stereochemical outcome is often dictated by the mechanism of the key bond-forming and bond-breaking steps, namely the halogen addition and a subsequent elimination reaction.

The dihalogenation of an alkene typically proceeds via an anti-addition mechanism. This means that the two halogen atoms add to opposite faces of the double bond. Therefore, the stereochemistry of the resulting dihalide intermediate is directly dependent on the geometry (E/Z) of the starting alkene. To control the final (E)-geometry of the acrylic acid, one must design a synthesis that proceeds through an intermediate with the correct stereochemistry for a subsequent stereospecific elimination reaction (e.g., an anti-elimination).

For instance, a synthetic strategy could begin with an alkyne precursor. Stereoselective reduction of the alkyne can produce either the (Z)-alkene (e.g., using Lindlar's catalyst) or the (E)-alkene (e.g., using Na in liquid NH3). Subsequent anti-dihalogenation of the defined alkene isomer produces a specific diastereomer of the trihalo-propionic acid precursor. A final, controlled elimination of hydrogen halide (HX) from this intermediate would then yield the desired (E)-dihaloacrylic acid. The principles of stereocontrolled synthesis, often guided by retrosynthetic analysis, are crucial for designing such a sequence.

Derivatization Strategies for Functionalized this compound Systems (e.g., esters)

The carboxylic acid group of this compound is readily converted into a variety of functional derivatives, with esters being among the most common and useful. These derivatization reactions are essential for modifying the compound's physical and chemical properties and for incorporating it into larger molecules or polymers.

Esterification can be achieved through several standard methods. The choice of method depends on the scale of the reaction, the sensitivity of the substrates, and the desired purity of the product. Direct esterification with an alcohol under acidic catalysis (Fischer esterification) is a common approach. For more sensitive substrates or to achieve higher yields, coupling agents are often employed. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, allowing it to react with an alcohol under mild, often aqueous, conditions. Another powerful method is alkylation, where the carboxylate salt of the acid reacts with an alkylating agent like benzyl (B1604629) bromide or an alkyl iodide.

| Method | Key Reagents | Typical Conditions | Applicability/Notes |

|---|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heating, often with removal of water | Best for simple, robust alcohols and acids. |

| Alkylation | Base (e.g., K₂CO₃), Alkyl Halide (e.g., CH₃I, BnBr) | Room temperature or gentle heating in a polar aprotic solvent | Good for a wide range of alkyl groups; avoids strong acid. |

| Carbodiimide (B86325) Coupling | Alcohol, EDC, DMAP (catalyst) | Room temperature, mild conditions (e.g., in CH₂Cl₂) | Excellent for sensitive substrates; high yields. |

| Diazomethane | Diazomethane (CH₂N₂) | Room temperature in ether; reaction is rapid | Quantitative yield for methyl esters, minimal side reactions, but reagent is toxic and explosive. |

Bio-Inspired and Sustainable Synthetic Routes for Halogenated Acrylic Acids

The development of sustainable and bio-inspired synthetic routes is a major goal in modern chemistry, driven by the need to reduce reliance on petrochemical feedstocks and minimize environmental impact. For halogenated acrylic acids, this typically involves a hybrid approach: the sustainable synthesis of the acrylic acid backbone, followed by a "green" halogenation step.

The acrylic acid backbone can be produced from various renewable resources. A prominent bio-based route is the catalytic dehydration of lactic acid, which itself is produced by the fermentation of carbohydrates like sugar and starch. Another promising pathway starts from glycerol, a byproduct of biodiesel production, which can be converted to acrylic acid. Research has also demonstrated the direct bioconversion of acrylonitrile (B1666552) to acrylic acid using nitrilase enzymes from microorganisms like Rhodococcus ruber, representing a true "green" biosynthesis process.

| Stage | Sustainable Method | Precursor(s) | Key Features |

|---|---|---|---|

| 1. Acrylic Acid Synthesis | Catalytic Dehydration | Lactic Acid or 3-Hydroxypropionic Acid (from sugars/glycerol) | Utilizes renewable biomass feedstock. |

| Enzymatic Bioconversion | Acrylonitrile | Uses nitrilase enzyme under mild aqueous conditions. | |

| 2. Halogenation | Green Halogenation | Bio-based Acrylic Acid | Employs safer reagents like N-halosuccinimides (NXS) in benign solvents. |

Reaction Chemistry and Mechanistic Investigations of E 2,3 Dichloro Acrylic Acid

Nucleophilic Addition and Substitution Reactions on the Unsaturated System

The electronic landscape of (E)-2,3-dichloro-acrylic acid, characterized by an electron-poor π-system, makes it susceptible to attack by nucleophiles. These reactions can be complex, involving initial conjugate addition to the double bond or reaction at the carboxyl group.

Reactivity with Phosphorus Nucleophiles and Subsequent Transformations

The reaction of this compound with phosphorus nucleophiles can proceed via two main pathways depending on the reagent used: nucleophilic addition to the activated alkene or transformation of the carboxylic acid group.

Tertiary phosphines, such as triphenylphosphine (B44618) (PPh₃), are known to act as potent nucleophiles that can add to electron-deficient alkenes in a conjugate or Michael addition fashion. nih.gov This reaction typically forms a zwitterionic intermediate (a β-phosphonium α-carbanion). nih.gov For this compound, the initial adduct could potentially undergo subsequent intramolecular reactions. While specific studies on this substrate are not prevalent, the general mechanism suggests that the phosphine (B1218219) would attack the C3 position, displacing the pi-bond electrons. Kinetic studies on similar systems have shown that the initial formation of the zwitterion is followed by a rate-determining proton transfer from an acid source. researchgate.net

Separately, the carboxylic acid functional group can be readily converted into an acyl chloride using reagents like triphenylphosphine dichloride (Ph₃PCl₂). wikipedia.org This transformation proceeds by converting the hydroxyl group of the carboxylic acid into a better leaving group, facilitating its displacement by a chloride ion. The resulting acyl chloride is significantly more reactive towards nucleophiles than the parent carboxylic acid.

| Reagent Type | Reaction Site | Intermediate/Product Type | General Principle |

| Tertiary Phosphine (e.g., PPh₃) | C=C Double Bond | Zwitterionic Phosphonium Adduct | Nucleophilic conjugate addition to an electron-deficient alkene. nih.gov |

| Triphenylphosphine Dichloride (Ph₃PCl₂) | Carboxyl Group | Acyl Chloride | Conversion of a carboxylic acid to a more reactive acid derivative. wikipedia.org |

Reactivity with Nitrogen-Containing Nucleophiles (e.g., amines, pyridine) and Amide Formation

The most significant reaction of this compound with nitrogen-containing nucleophiles like primary and secondary amines is the formation of amides. This transformation targets the carboxyl functional group. Direct reaction of the carboxylic acid with an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid is typically activated first.

A standard method involves converting the carboxylic acid to its corresponding acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The highly electrophilic acyl chloride then reacts rapidly with an amine in a nucleophilic acyl substitution reaction to yield the corresponding N-substituted (E)-2,3-dichloro-acrylamide. This reaction usually requires two equivalents of the amine; one acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct. Alternatively, a non-nucleophilic base like pyridine (B92270) can be used for this purpose.

Another common method for amide bond formation is the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC). DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. This method avoids the harsh conditions of forming an acyl chloride and is often used in peptide synthesis.

While the vinyl chloride bonds are generally resistant to nucleophilic substitution, the strong electron-withdrawing groups on the alkene could potentially make them susceptible to addition-elimination reactions with very strong nucleophiles under specific conditions, though this is not a common reaction pathway.

Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond

Electrophilic addition is a characteristic reaction of alkenes, involving the attack of the π-electrons on an electrophile to form a carbocation intermediate, which is then intercepted by a nucleophile. However, the reactivity of an alkene towards electrophiles is highly dependent on its electronic nature.

The carbon-carbon double bond in this compound is severely deactivated towards electrophilic attack. This deactivation is a consequence of the strong inductive and resonance electron-withdrawing effects of the two chlorine atoms and the carbonyl group of the carboxylic acid. These groups pull electron density away from the double bond, making it electron-poor and therefore a poor nucleophile. Consequently, it does not readily react with common electrophiles like hydrogen halides (HBr, HCl) or halogens (Br₂, Cl₂) under standard conditions. Overcoming this electronic deactivation would require highly reactive electrophiles or catalytic activation, and such reactions are not commonly reported for this substrate.

Cycloaddition Reactions and Pericyclic Processes involving the Unsaturated System

While unreactive towards electrophiles, the electron-deficient nature of this compound makes it an excellent substrate for cycloaddition reactions where it acts as the electron-poor component. These reactions are powerful methods for constructing cyclic systems in a single, often stereospecific, step.

The most prominent example is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a double or triple bond known as the dienophile. wikipedia.orgmasterorganicchemistry.com In a "normal-electron-demand" Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. masterorganicchemistry.comlibretexts.org this compound, with its electron-withdrawing substituents, is a highly effective dienophile and is expected to react readily with electron-rich dienes like cyclopentadiene (B3395910) or 2,3-dimethyl-1,3-butadiene (B165502) to form six-membered cyclohexene (B86901) rings. libretexts.org

Another important class of reactions is the [3+2] dipolar cycloaddition. In these reactions, a 1,3-dipole (a three-atom, four-π-electron system like a nitrone or an azide) reacts with a dipolarophile (an alkene or alkyne) to form a five-membered heterocyclic ring. wikipedia.org Studies on similar electron-deficient alkenes, such as (E)-3-nitroacrylic acid derivatives, show that they readily undergo [3+2] cycloadditions with nitrones to form isoxazolidine (B1194047) rings. wikipedia.org By analogy, this compound would be an excellent dipolarophile, reacting with various 1,3-dipoles to generate functionalized five-membered heterocycles.

| Reaction Type | Role of this compound | Reaction Partner (Example) | Product Type |

| Diels-Alder [4+2] Cycloaddition | Dienophile (Electron-poor) | 1,3-Butadiene (Electron-rich diene) | Substituted Cyclohexene |

| Dipolar [3+2] Cycloaddition | Dipolarophile (Electron-poor) | Nitrone (1,3-dipole) | Substituted Isoxazolidine |

Radical Reactions and Polymerization Initiation Mechanisms

The vinyl groups in this compound suggest its potential involvement in radical reactions, including polymerization. Radical polymerization is a chain reaction involving initiation, propagation, and termination steps, typically initiated by a radical species. youtube.com

For vinyl monomers, controlled or "living" radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) are particularly significant. wikipedia.org ATRP uses a transition metal catalyst to establish a reversible equilibrium between active propagating radicals and dormant species, allowing for the synthesis of polymers with controlled molecular weights and low dispersity. wikipedia.org The carbon-chlorine bonds in this compound could potentially serve as initiation sites for ATRP, similar to how the C-Cl bonds in poly(vinyl chloride) (PVC) can be activated to initiate graft polymerizations. rsc.org

Furthermore, the radical polymerization of some vinyl monomers, like cyanoacrylates, is known to proceed effectively under acidic conditions, which inhibit the competing anionic polymerization pathway. mdpi.comnih.gov Given that this compound is itself an acid, this could facilitate its own radical polymerization or copolymerization with other vinyl monomers, potentially initiated by conventional thermal initiators (like AIBN) or through acid-triggered pathways. mdpi.comethz.ch

Functional Group Transformations and Cross-Coupling Methodologies at the Carboxyl and Vinyl Halide Moieties

The presence of both vinyl chloride and carboxylic acid groups makes this compound a valuable substrate for advanced synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

The vinyl chloride moieties are suitable electrophilic partners for several key cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (like a boronic acid) with an organic halide. wikipedia.orglibretexts.org The vinyl chloride positions on this compound can be coupled with various aryl- or vinyl-boronic acids using a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine ligand (e.g., SPhos) to form substituted dienes or styrenes. nih.govrsc.org This allows for the selective formation of new C-C bonds at the C2 and/or C3 positions.

Heck Reaction: This reaction couples an unsaturated halide with an alkene to form a new, more substituted alkene. wikipedia.org The vinyl chlorides of this compound can react with various alkenes in the presence of a palladium catalyst and a base to generate complex polyene structures. organic-chemistry.org The reaction typically shows high stereoselectivity for the trans product. organic-chemistry.org

The carboxylic acid group can also be transformed or used in coupling reactions:

Functional Group Interconversion: As mentioned previously, the carboxyl group can be converted to a more reactive acyl chloride. This acyl chloride can then participate in a wider range of reactions, including Friedel-Crafts acylation or coupling with organometallic reagents.

Decarboxylative Coupling: More recent methods have utilized carboxylic acids directly in cross-coupling reactions where the entire carboxyl group is extruded as CO₂. While this is more common for aliphatic and some aromatic carboxylic acids, specialized conditions could potentially enable such transformations for vinyl carboxylic acids as well.

| Coupling Reaction | Reaction Site | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura Coupling | Vinyl Chloride | Organoboronic Acid | Pd(OAc)₂ / SPhos / Base nih.gov | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

| Heck Reaction | Vinyl Chloride | Alkene | Pd(OAc)₂ / Phosphine Ligand / Base wikipedia.org | C(sp²)-C(sp²) |

| Amide Coupling | Carboxylic Acid | Amine | DCC or SOCl₂ then Amine | C(O)-N |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For (E)-2,3-dichloro-acrylic acid, NMR is particularly important for confirming the E-stereochemistry of the double bond and for assigning the resonances of the proton and carbon atoms.

¹H NMR Chemical Shift Analysis and Coupling Constant Interpretation

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two main signals: one for the vinyl proton and another for the carboxylic acid proton. The chemical shift of the vinyl proton is influenced by the presence of the two chlorine atoms and the carboxylic acid group. Due to the electron-withdrawing nature of these substituents, the vinyl proton is expected to be deshielded and resonate at a downfield chemical shift, likely in the range of 6.5-7.5 ppm. The carboxylic acid proton will appear as a broad singlet, typically in the region of 10-13 ppm, and its exact position can be influenced by the solvent and concentration.

The stereochemistry of the double bond can be confirmed by the coupling constant between the vinyl proton and the carbon-13 nucleus, or through NOE (Nuclear Overhauser Effect) experiments in more complex derivatives. For the (E)-isomer, a specific long-range coupling constant would be expected.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| =C-H | 6.5 - 7.5 | Singlet |

| -COOH | 10 - 13 | Broad Singlet |

¹³C NMR Spectroscopy and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

The ¹³C NMR spectrum of this compound will show three distinct signals corresponding to the three carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. The two olefinic carbons, C2 and C3, will be deshielded due to the attached chlorine atoms. Their chemical shifts are predicted to be in the range of 120-140 ppm. The specific chemical shifts can be predicted with greater accuracy using computational methods like Density Functional Theory (DFT). researchgate.netnih.govmdpi.comresearchgate.net

Two-dimensional (2D) NMR techniques are powerful for confirming the structure and assignments. A COSY (Correlation Spectroscopy) experiment would show no correlations for the isolated vinyl proton, but in substituted derivatives, it would reveal proton-proton coupling networks. A HSQC (Heteronuclear Single Quantum Coherence) spectrum would correlate the vinyl proton signal with its directly attached carbon (C3). An HMBC (Heteronuclear Multiple Bond Correlation) spectrum would be particularly informative, showing correlations between the vinyl proton and the carbonyl carbon (C1) and the C2 carbon, as well as correlations between the carboxylic acid proton and the C1 and C2 carbons. These correlations would unambiguously confirm the connectivity of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (-COOH) | 165 - 175 |

| C2 (=CCl-) | 120 - 140 |

| C3 (=CClH) | 120 - 140 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

In the IR spectrum of this compound, the most characteristic absorption bands will be from the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, the C=C stretching of the alkene, and the C-Cl stretching vibrations. The O-H stretching will appear as a broad band in the region of 2500-3300 cm⁻¹. The C=O stretching vibration will give rise to a strong, sharp peak around 1700-1725 cm⁻¹. The C=C double bond stretching is expected to be observed in the 1620-1680 cm⁻¹ region. The C-Cl stretching vibrations will appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy provides complementary information. The C=C double bond, being more polarizable, is expected to show a strong signal in the Raman spectrum. The symmetric vibrations of the molecule will also be more prominent in the Raman spectrum. Computational studies on related molecules like 2,3-dichloro-1-propanol have shown the utility of DFT calculations in assigning vibrational modes. nih.gov

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H stretch (carboxylic acid) | 2500 - 3300 (broad) |

| C=O stretch (carbonyl) | 1700 - 1725 |

| C=C stretch (alkene) | 1620 - 1680 |

| C-Cl stretch | 600 - 800 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the exact molecular weight and elemental formula of a compound. For this compound (C₃H₂Cl₂O₂), the expected exact mass can be calculated with high precision. The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks having a relative intensity ratio of approximately 9:6:1, which is a clear indicator of a dichloro-substituted compound.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this compound under electron ionization would likely involve the loss of small, stable molecules or radicals. The most probable fragmentations would be the loss of a hydroxyl radical (-OH), a carboxyl group (-COOH), a chlorine atom (-Cl), or a molecule of hydrogen chloride (-HCl). The analysis of these fragment ions helps to confirm the molecular structure.

Table 4: Predicted HRMS Data and Fragmentation for this compound

| Ion | Predicted m/z |

| [M]⁺ | 139.9432 |

| [M-OH]⁺ | 122.9379 |

| [M-Cl]⁺ | 104.9770 |

| [M-COOH]⁺ | 94.9451 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This compound contains a conjugated system consisting of the carbon-carbon double bond and the carbonyl group of the carboxylic acid. This conjugation leads to the absorption of UV light.

The primary electronic transition expected for this molecule is a π → π* transition associated with the conjugated system. The presence of the chlorine atoms as auxochromes can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maximum (λmax) compared to unsubstituted acrylic acid. The λmax for this compound is expected to be in the range of 210-240 nm. The exact position and intensity of the absorption band can be influenced by the solvent polarity. Studies on acrylic acid have shown that its UV absorption spectrum is pH-dependent, with a red shift observed as the pH increases. nsf.gov

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Surface Chemistry of Derivatives

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and the chemical states of the elements within the top few nanometers of a material's surface. While XPS is not typically used for the structural elucidation of small molecules in their pure form, it is extremely valuable for characterizing derivatives of this compound, particularly when they are used to modify surfaces or are incorporated into polymers. bohrium.comresearchgate.net

An XPS survey scan of a surface modified with a derivative of this compound would show peaks corresponding to carbon (C 1s), oxygen (O 1s), and chlorine (Cl 2p). High-resolution scans of these peaks would provide information about the chemical environment of each element. For example, the C 1s spectrum could be deconvoluted to show components corresponding to C-C/C-H, C-Cl, and C=O bonds. The O 1s spectrum would show peaks related to the carbonyl and hydroxyl oxygens of the carboxylic acid group. The Cl 2p spectrum would confirm the presence of covalently bonded chlorine. This level of detail is crucial for understanding the surface chemistry of materials functionalized with this compound. mdpi.com

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates in Polymerization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for the detection and characterization of paramagnetic species, including the transient radical intermediates that are fundamental to free-radical polymerization processes. scielo.org This technique can provide detailed information about the structure, conformation, and electronic environment of these highly reactive species. nih.govnih.gov

In the context of the polymerization of acrylic acids, ESR has been employed to study the propagating radicals. researchgate.netnist.gov These studies can reveal key parameters such as g-values and hyperfine coupling constants, which are sensitive to the molecular structure of the radical and its interaction with the surrounding environment. nih.gov The analysis of hyperfine structure in an ESR spectrum can allow for the identification of the specific atoms that interact with the unpaired electron, providing insights into the delocalization of the spin density. researchgate.net

A comprehensive search of the scientific literature was conducted to identify studies reporting on the use of Electron Spin Resonance (ESR) spectroscopy for the characterization of radical intermediates specifically formed during the polymerization of this compound. Despite the utility of ESR in studying the polymerization of related monomers like acrylates, methacrylates, and vinyl chloride, no specific experimental data, such as g-values or hyperfine coupling constants for the propagating radicals of poly(this compound), were found in the available literature. researchgate.netcmu.edu

Consequently, a data table of ESR spectroscopic parameters for the radical intermediates of this compound polymerization cannot be provided at this time. Further experimental research would be necessary to determine these values and elucidate the specific structural and electronic properties of the radical intermediates involved in the polymerization of this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system can be determined from its electron density. DFT calculations are instrumental in predicting the optimized molecular geometry, which corresponds to the most stable arrangement of atoms in a molecule, representing a minimum on the potential energy surface.

For a molecule like (E)-2,3-dichloro-acrylic acid, DFT calculations can precisely determine key geometric parameters. These parameters include the bond lengths between carbon, oxygen, hydrogen, and chlorine atoms, the bond angles that define the molecular shape, and the dihedral angles that describe the orientation of different parts of the molecule relative to each other. The "E" configuration (from the German entgegen, meaning "opposite") specifies that the chlorine atom at position 3 and the carboxylic acid group are on opposite sides of the carbon-carbon double bond.

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations

| Parameter | Atom Pair/Trio | Predicted Value (Å or °) |

|---|---|---|

| Bond Length | C=C | ~1.34 Å |

| C-Cl (on C2) | ~1.73 Å | |

| C-Cl (on C3) | ~1.72 Å | |

| C-C(OOH) | ~1.48 Å | |

| C=O | ~1.21 Å | |

| C-OH | ~1.35 Å | |

| Bond Angle | C=C-Cl (on C2) | ~121° |

| C=C-C(OOH) | ~123° | |

| Cl-C-H (on C3) | ~119° |

Note: These values are illustrative and represent typical bond lengths and angles for similar structures. Precise values would require a specific DFT calculation.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for understanding and predicting chemical reactivity. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the orbital with the lowest energy that is empty and can act as an electron acceptor. nih.govresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. nih.govresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and prone to participate in chemical reactions. researchgate.netmdpi.com Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. nih.gov

For this compound, the presence of electronegative chlorine atoms and the electron-withdrawing carboxylic acid group is expected to lower the energy of both the HOMO and LUMO. The LUMO is likely distributed over the π* anti-bonding orbital of the C=C double bond and the C=O bond, indicating these are potential sites for nucleophilic attack. The HOMO would be associated with the π-bonding orbital of the double bond and the lone pairs on the oxygen and chlorine atoms.

The energies of these orbitals and their gap can be used to calculate global reactivity descriptors, which quantify the chemical behavior of the molecule.

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Relates to the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

Analysis of these descriptors provides a quantitative prediction of the molecule's reactivity towards other chemical species. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. rsc.org The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate different potential values.

Typically, the color red represents regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. These areas often correspond to the location of lone pairs of electrons. The color blue indicates regions of most positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. Green and yellow areas represent intermediate or near-zero potential. rsc.orgrsc.org

For this compound, an MEP analysis would likely reveal the following features:

Negative Potential (Red/Yellow): The most negative potential would be concentrated around the carbonyl oxygen (C=O) and the hydroxyl oxygen (-OH) of the carboxylic acid group, due to their high electronegativity and the presence of lone pairs. These regions are the primary sites for attack by electrophiles.

Positive Potential (Blue): The most positive potential would be located on the acidic hydrogen atom of the carboxyl group, making it highly susceptible to deprotonation by a base. Positive potential would also be found near the hydrogen atom on the double bond.

Intermediate Potential (Green): The carbon backbone and the chlorine atoms would likely exhibit intermediate potentials, although the chlorine atoms can also contribute to regions of local negative potential (the "sigma-hole" phenomenon), which can influence intermolecular interactions.

The MEP map provides a clear, intuitive picture of the molecule's charge landscape, complementing the orbital-based analysis of FMO theory to provide a comprehensive understanding of its reactive behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Halogenated Acrylic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity or other properties. The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules in a series are responsible for the observed variations in their activities.

For halogenated acrylic acid derivatives, a QSAR model could be developed to predict properties such as toxicity, mutagenicity, or herbicidal activity. nih.gov The process involves several key steps:

Data Set Collection: A dataset of halogenated acrylic acid derivatives with experimentally measured activity values is compiled.

Descriptor Calculation: For each molecule in the dataset, a set of numerical parameters, known as molecular descriptors, is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment), and 3D descriptors (e.g., from CoMFA).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the activity. nih.gov

Validation: The model's statistical significance and predictive power are rigorously tested using internal (e.g., cross-validation) and external validation techniques. nih.gov

A successful QSAR model can be used to predict the activity of new, unsynthesized halogenated acrylic acid derivatives, thereby guiding the design of compounds with desired properties and prioritizing experimental efforts. For instance, QSAR studies on other halogenated compounds like haloacetic acids have successfully modeled their mutagenicity, demonstrating the utility of this approach for risk assessment. nih.gov

Reaction Pathway Simulations and Transition State Characterization for Synthetic Transformations

Computational chemistry allows for the detailed simulation of chemical reaction pathways, providing critical insights into reaction mechanisms and kinetics. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states.

A transition state is the highest energy point along the reaction coordinate, representing the "point of no return" for a chemical transformation. Characterizing the geometry and energy of the transition state is crucial for calculating the activation energy (energy barrier) of the reaction, which in turn determines the reaction rate.

For the synthesis of this compound, computational simulations could be used to explore various potential synthetic routes. For example, one could investigate the mechanism of chlorination of a suitable precursor. The simulation would involve:

Locating Reactants and Products: Optimizing the geometries of the starting materials and the final product.

Searching for the Transition State: Using specialized algorithms to find the saddle point on the potential energy surface that connects reactants and products.

Verifying the Transition State: Performing a frequency calculation to ensure the transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Mapping the Reaction Pathway: Using methods like Intrinsic Reaction Coordinate (IRC) calculations to trace the path from the transition state down to the reactants and products, confirming that the correct pathway has been identified.

These simulations can help in understanding the stereoselectivity of a reaction (i.e., why the E isomer might be favored over the Z isomer) and can guide the optimization of reaction conditions (e.g., temperature, solvent, catalyst) to improve the yield and selectivity of the desired product.

Advanced Material Science and Chemical Applications of E 2,3 Dichloro Acrylic Acid Derivatives

Role as a Monomer in Advanced Polymer Systems

(E)-2,3-dichloro-acrylic acid and its derivatives are notable for their role as halogenated monomers in the synthesis of advanced polymer systems. The presence of chlorine atoms on the acrylic acid backbone imparts unique properties to the resulting polymers, influencing their reactivity, thermal stability, and surface characteristics. These properties make them valuable in specialized applications ranging from functional coatings to nanomaterials.

Homo- and Copolymerization Characteristics of Halogenated Acrylic Acid Monomers

Halogenated acrylic acid monomers, including derivatives of this compound, can undergo both homopolymerization to form polymers with a uniform repeating unit and copolymerization with other monomers to create polymers with tailored properties. The polymerization is typically initiated by free radicals. ekb.eg

In copolymerization, halogenated acrylic monomers can be combined with non-halogenated acrylates and other copolymerizable monomers like styrene (B11656) and vinyl esters. google.com The incorporation of even a small percentage of chlorinated acrylic monomers, typically between 0.5% and 5% by weight of chlorine in the final copolymer, can significantly enhance the properties of the resulting material. google.com This level of incorporation is often sufficient to introduce reactive sites for subsequent crosslinking or functionalization.

The polymerization conditions, such as the choice of initiator, solvent, and temperature, play a crucial role in determining the molecular weight, composition, and architecture of the final polymer. For instance, emulsion polymerization is a common technique used for these monomers, often carried out at temperatures between 0°C and 100°C. google.com

Below is a table summarizing the types of monomers that can be copolymerized with halogenated acrylic acids and the resulting polymer characteristics.

| Copolymerizable Monomer | Resulting Copolymer Characteristics | Polymerization Technique | Reference |

| Methyl acrylate (B77674), Ethyl acrylate, Butyl acrylate | Copolymers with reactive halogen sites for curing | Emulsion Polymerization | google.com |

| Acrylonitrile (B1666552), Methacrylonitrile | Modified acrylic fibers with enhanced properties | Solution Polymerization | google.com |

| Styrene, Vinyl esters, Vinyl ethers | Copolymers for various specialty applications | Emulsion Polymerization | google.com |

| N,N-dimethyl acrylamide | Swellable hydrogels for biomedical applications | Radical Polymerization | ekb.eg |

Surface Grafting and Functionalization of Materials with Halogenated Acrylic Acid Derivatives

The reactivity of the carbon-halogen bonds and the carboxylic acid group in halogenated acrylic acid derivatives makes them excellent candidates for surface grafting. This process involves chemically attaching polymer chains to the surface of a material to modify its properties, such as wettability, biocompatibility, and adhesion.

One common method for surface grafting is plasma-initiated polymerization. This technique involves activating a substrate surface with plasma, followed by exposure to the monomer, such as acrylic acid. osti.gov This creates a covalently bound polymer layer on the surface. For example, grafting poly(acrylic acid) onto poly(ethylene terephthalate) (PET) films has been shown to significantly decrease the water contact angle, making the surface more hydrophilic. nih.gov Such modified surfaces are valuable for biomedical applications, including the immobilization of proteins like collagen to promote cell growth. nih.gov

Gamma irradiation is another method used to initiate graft copolymerization. By irradiating a substrate in the presence of a monomer solution, covalent bonds are formed between the substrate and the growing polymer chains. nih.gov The grafting yield can be controlled by adjusting the monomer concentration and the radiation dose. nih.gov This technique has been successfully used to graft acrylic acid onto biodegradable polymers like poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) for tissue engineering applications. nih.gov

The functionalized surfaces created by grafting with halogenated acrylic acid derivatives can be further modified. The carboxylic acid groups, for instance, can be used to covalently link biomolecules using carbodiimide (B86325) chemistry. nih.gov

The following table outlines different surface grafting techniques and their outcomes on various substrates.

| Grafting Technique | Substrate | Monomer | Outcome | Application | Reference |

| Plasma-Initiated Polymerization | Fluorine-Doped Tin Oxide (FTO) | Acrylic Acid | Functionalized surface for catalyst immobilization | Water Oxidation Catalysis | osti.gov |

| Plasma-Induced Grafting | Poly(ethylene terephthalate) (PET) | Acrylic Acid | Increased hydrophilicity, protein immobilization | Biomedical surfaces, cell seeding | nih.gov |

| Gamma Irradiation | Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) | Acrylic Acid | Carboxylic acid functionalized surface | Tissue Engineering | nih.gov |

Nanomaterial Synthesis Utilizing Halogenated Acrylic Acid Components

Halogenated acrylic acid components serve as critical building blocks in the synthesis of advanced nanomaterials. Their ability to polymerize and functionalize surfaces extends to the nanoscale, enabling the creation of polymer-based nanocomposites and functionalized nanoparticles with tailored properties.

For instance, the surface of carbon nanotubes (CNTs) can be functionalized by radiation-induced grafting of acrylic acid. mdpi.com This process introduces carboxylic acid groups onto the CNT surface, which can improve their dispersion in polymer matrices and provide sites for further chemical modification.

In the realm of metallic nanoparticles, polymers derived from acrylic acids can act as stabilizing agents or as nanoreactors. For example, bimetallic nanoparticles of copper and silver or copper and gold have been synthesized within a matrix of poly(ethylene imine)-poly(acrylic acid) complexes. mdpi.com The polymer network controls the size and distribution of the nanoparticles. Furthermore, polymer brushes of poly(acrylic acid) grafted onto the inner walls of nanochannels in porous templates can be used to template the synthesis of metallic nanoparticles, creating one-dimensional nanostructures. mdpi.com

The polymerization of acrylic monomers in the presence of inorganic nanoparticles, such as nano-ZnO, can lead to the formation of composite emulsions. semanticscholar.org These nano-ZnO composite polystyrene acrylic emulsions exhibit enhanced properties, such as improved water resistance and antibacterial activity, making them suitable for advanced coatings. semanticscholar.org The monomer conversion rate and the final properties of the composite are influenced by the polymerization temperature and the concentration of the nano-ZnO. semanticscholar.org

A summary of nanomaterials synthesized using halogenated acrylic acid components is provided in the table below.

| Nanomaterial Type | Synthesis Method | Role of Acrylic Acid Component | Resulting Nanomaterial and Properties | Reference |

| Functionalized Carbon Nanotubes | Radiation-Induced Grafting | Surface functionalization with carboxylic acid groups | Improved dispersion and reactivity of CNTs | mdpi.com |

| Bimetallic Nanoparticles | Radiation-Induced Reduction in Polymer Matrix | Stabilizing agent and nanoreactor | Narrow size distribution of Cu/Ag and Cu/Au nanoparticles | mdpi.com |

| Metallic Nanoparticles in Nanochannels | Grafting and In-situ Reduction | Template for nanoparticle synthesis | One-dimensional metallic nanostructures | mdpi.com |

| Nano-ZnO Composite Emulsion | Emulsion Polymerization | Comonomer in the synthesis of the polymer matrix | Enhanced water resistance and antibacterial properties for coatings | semanticscholar.org |

Application as a Building Block in Complex Molecule Synthesis

The unique chemical structure of this compound, featuring both a carboxylic acid and reactive halogen atoms, makes it a valuable building block in organic synthesis for the construction of more complex molecules, particularly those with applications in the pharmaceutical and agrochemical industries.

Pharmaceutical and Agrochemical Intermediates

This compound and its esters serve as important intermediates in the synthesis of various biologically active compounds. The presence of two chlorine atoms provides multiple reaction sites for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functional groups.

For example, 2-halogenated acrylic acid alkyl esters, which can be derived from compounds like 2,3-dichloro methyl propionate, are precursors in the synthesis of pharmaceuticals. google.com The reactivity of the halogen atoms is key to constructing the carbon skeleton of the target drug molecule. The synthesis of certain (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids, which have shown potential as dual inhibitors of cyclooxygenases and lipoxygenases, highlights the use of acrylic acid derivatives in medicinal chemistry. nih.gov While not directly involving this compound, this demonstrates the utility of the acrylic acid scaffold in designing enzyme inhibitors.

The general synthetic utility of halogenated acrylic acids lies in their ability to undergo reactions such as dehydrohalogenation to introduce unsaturation, or nucleophilic displacement of the halogens to build molecular complexity. These reactions are fundamental in the multi-step synthesis of many active pharmaceutical ingredients and agrochemicals.

Precursors for Heterocyclic Compounds (e.g., quinoline (B57606) derivatives)

A significant application of this compound and related compounds is in the synthesis of heterocyclic compounds, which form the core structure of many pharmaceuticals. Quinolines, in particular, are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antimalarial, and anti-inflammatory properties. e-journals.in

Halogenated acrylic acids can be used in condensation reactions to form quinoline rings. For instance, 3-(2-chloroquinolin-3-yl)acrylic acid derivatives can be synthesized via the Knoevenagel condensation of 2-chloro-3-formyl quinolines with malonic acid. e-journals.in This reaction demonstrates how an acrylic acid moiety can be built onto a pre-existing heterocyclic core.

Conversely, acrylic acid derivatives can be used as key building blocks in the construction of the quinoline ring system itself. The reaction of 2-quinolinone with acrylic acid derivatives can lead to N-substituted propanoic acid derivatives, which can then be further modified to create a variety of quinoline-based compounds. nih.gov These derivatives have been investigated for their cytotoxic activity against cancer cell lines. nih.gov

The following table provides examples of heterocyclic compounds synthesized using acrylic acid derivatives as precursors.

| Heterocyclic Compound Class | Synthetic Reaction | Precursors | Biological Relevance | Reference |

| Quinoline Derivatives | Knoevenagel Condensation | 2-chloro-3-formyl quinolines, Malonic acid | Antimicrobial, Anti-inflammatory | e-journals.in |

| Quinolin-2-one Derivatives | Michael Addition | 2-quinolinone, Acrylic acid derivatives | Cytotoxic agents against cancer cells | nih.gov |

| Pyrazoline Derivatives | Condensation | Quinolinylchalcone, Hydrazine hydrate | Not specified in abstract | researchgate.net |

| Pyrimidine Derivatives | Condensation | Quinolinylchalcone, Urea/Thiourea | Not specified in abstract | researchgate.net |

Development of Functional Coatings and Adhesives using Halogenated Acrylic Acid Polymers

No research findings specific to polymers derived from this compound for this application were found.

Catalytic Applications Facilitated by Halogenated Acrylic Acid Structures

No research findings specific to the catalytic use or transformation of this compound were found.

Table of Compounds Mentioned

Environmental Fate and Biotransformation Pathways

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis) in Aquatic and Atmospheric Environments

Hydrolysis: Acrylic acid itself is reported to be stable to hydrolysis at environmentally relevant pH values (pH 3.7 to 11). nih.gov However, the presence of chlorine atoms on the molecule can influence its susceptibility to hydrolysis. For instance, the fungicide chlorothalonil, another organochlorine compound, is also stable to hydrolysis under neutral conditions but may undergo hydrolysis in basic environments. nih.gov This suggests that hydrolysis is likely a minor degradation pathway for (E)-2,3-dichloro-acrylic acid under most environmental conditions.

Photolysis: In the atmosphere, acrylic acid is expected to degrade rapidly through reactions with photochemically produced hydroxyl radicals and ozone, with an estimated atmospheric lifetime of less than one month, precluding long-range transport. nih.gov Direct photolysis, or degradation by sunlight, is also a significant removal process for acrylic acid in surface soils and water. tandfonline.com For other chlorinated compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), photodegradation is a key process for its removal from water. researchgate.net The rate of photolysis can be enhanced by substances naturally present in the environment, such as dissolved organic matter. nih.gov It is therefore plausible that photolysis is a significant abiotic degradation mechanism for this compound in both aquatic and atmospheric environments.

Sorption and Transport Phenomena in Environmental Compartments

The movement and distribution of this compound in the environment are largely dictated by its sorption to soil and sediment particles.

Specific sorption data for this compound is not available. For the parent compound, acrylic acid, its high miscibility in water suggests it would not adsorb significantly to soil or sediment. inchem.org However, the properties of chlorinated organic acids like 2,4-D indicate that both soil organic matter content and pH are critical factors influencing their sorption. nih.govnih.gov For acidic compounds, as the pH of the soil increases above the compound's pKa, the molecule becomes more anionic (negatively charged), which generally decreases its sorption to negatively charged soil colloids like clay and organic matter.

Studies on 3,4-dichloroaniline, a degradation product of the herbicide diuron, have shown that its sorption correlates best with soil organic matter content, with soil pH being the second most important factor. nih.gov Similarly, the sorption of 2,4-D, a chlorinated phenoxyacetic acid, is also primarily governed by organic matter and pH. nih.govdss.go.th It is expected that this compound, being a carboxylic acid, will exhibit pH-dependent sorption. At low pH, it will be in its neutral form, favoring sorption to organic matter. As pH increases, it will become anionic, potentially increasing its mobility in soils with low anion exchange capacity. The presence of chlorine atoms may also contribute to its interaction with soil surfaces.

Table 3: Factors Influencing Sorption of Related Chlorinated Compounds

| Compound | Primary Sorption Factor | Secondary Sorption Factor | Environmental Implication |

|---|---|---|---|

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Organic Matter Content nih.gov | Soil pH nih.gov | Increased mobility at higher pH. |

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are the cornerstone for the analysis of (E)-2,3-dichloroacrylic acid, enabling its separation from complex mixtures and subsequent quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly adapted techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of non-volatile and thermally labile compounds like (E)-2,3-dichloroacrylic acid. It is particularly well-suited for determining the purity of synthesized standards and quantifying the compound in aqueous research samples.

The most common approach involves reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. For acidic analytes like haloacrylic acids, the mobile phase is typically an acidified water/acetonitrile or water/methanol mixture. The acidic conditions suppress the ionization of the carboxylic acid group, leading to better retention and improved peak shape. Detection is most commonly achieved using an ultraviolet (UV) detector, as the double bond and chlorine atoms in the molecule allow for sufficient chromophoric activity.

A typical HPLC setup for the analysis of (E)-2,3-dichloroacrylic acid would include a C18 column and a gradient elution program. While specific retention times for (E)-2,3-dichloroacrylic acid are not widely published, the elution order of similar haloacetic acids is well-documented, allowing for methodical approach development.

Table 1: Representative HPLC Conditions for Haloacetic Acid Analysis

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 5-95% B over 20 min) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 - 25 µL |

Purity assessment is performed by integrating the peak area of (E)-2,3-dichloroacrylic acid and comparing it to the total area of all observed peaks in the chromatogram. Quantification relies on the creation of a calibration curve using certified reference standards. For complex matrices, HPLC coupled with tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and lower detection limits. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally sensitive and specific technique for the analysis of volatile compounds. While (E)-2,3-dichloroacrylic acid itself has limited volatility due to its carboxylic acid group, it can be analyzed by GC-MS following a derivatization step. This process converts the polar acid into a more volatile ester, such as a methyl or pentafluorobenzyl ester.

This derivatization is key for trace detection in complex environmental samples. uah.edu The resulting derivative is then separated from other components on a capillary column (e.g., HP-5MS or DB-WAX) and detected by a mass spectrometer. scitepress.orgchrom-china.com The mass spectrometer not only quantifies the compound but also provides structural information, which is critical for distinguishing between the (E) and (Z) isomers of 2,3-dichloroacrylic acid. The fragmentation patterns of the isomers in the mass spectrometer will be distinct, allowing for their unambiguous identification.

For trace-level analysis, selected ion monitoring (SIM) is often employed. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte, which significantly enhances the signal-to-noise ratio and lowers the limits of detection (LOD) and quantification (LOQ). uah.eduresearchgate.net

Table 2: Typical GC-MS Parameters for Derivatized Haloacetic Acids

| Parameter | Value |

| Derivatization Agent | Diazomethane or BF₃/Methanol |

| Column | DB-WAX or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Oven Program | 40°C (hold 2 min) to 250°C at 10°C/min |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |

| MS Detection | Full Scan or Selected Ion Monitoring (SIM) |

Pyrolysis-GC/MS is another advanced method that can be used to characterize polymeric materials containing acrylate (B77674) units, providing information on the monomer composition of complex, insoluble networks. nih.govmdpi.com

Advanced Sample Preparation and Derivatization Strategies for Complex Research Matrices

The analysis of (E)-2,3-dichloroacrylic acid in complex matrices such as soil, industrial effluent, or biological tissues requires robust sample preparation to remove interfering substances and concentrate the analyte.

For aqueous samples, solid-phase extraction (SPE) is a common and effective technique. SPE cartridges with appropriate sorbents can selectively retain the analyte while allowing matrix components to pass through. The analyte is then eluted with a small volume of a suitable solvent, resulting in a cleaner and more concentrated sample.

For solid or semi-solid samples, an initial extraction step is necessary. This can involve sonication or microwave-assisted extraction with a suitable solvent. chrom-china.comnih.gov Liquid-liquid extraction (LLE) is another classical approach where the analyte is partitioned from the aqueous sample into an immiscible organic solvent. scitepress.org

As mentioned for GC-MS analysis, derivatization is a critical sample preparation step. The most common method is esterification, which converts the carboxylic acid to its corresponding ester. This not only increases volatility but can also improve chromatographic behavior and detection sensitivity. For example, using a fluorinated derivatizing agent can enhance sensitivity when using an electron capture detector (ECD) or negative chemical ionization mass spectrometry.

Method Validation and Inter-laboratory Comparison in Academic Research Settings

For any analytical method to be considered reliable, it must undergo a thorough validation process. In an academic research setting, this ensures that the data generated are accurate, precise, and reproducible. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in a given range. scitepress.org

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples and calculating the percent recovery. researchgate.net

Precision: The degree of agreement among a series of measurements, expressed as the relative standard deviation (RSD). researchgate.net

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method. scitepress.orgresearchgate.net

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.net

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel (E)-2,3-Dichloro-acrylic Acid Derivatives with Enhanced Properties

A primary avenue of future research lies in the rational design and synthesis of novel derivatives of this compound to achieve enhanced or entirely new functionalities. The inherent reactivity of the carboxylic acid group and the dichlorinated vinyl moiety provides a versatile platform for structural modification. Synthetic strategies will likely focus on several key areas:

Esterification and Amidation: The carboxylic acid group can be readily converted into a wide array of esters and amides. This approach has been used to create derivatives of similar compounds, such as 3-(4-chlorophenyl)acrylic acids, which have shown significant antiproliferative efficacy against cancer cell lines nih.gov. By introducing different alcohol or amine functionalities, researchers can fine-tune properties like solubility, bioavailability, and target specificity for pharmaceutical applications.

Incorporation into Heterocyclic Systems: Another promising strategy involves the Knoevenagel condensation reaction to synthesize acrylic acid derivatives containing heterocyclic scaffolds, such as quinoline (B57606) rings. e-journals.in This method has been shown to be highly efficient, especially under microwave irradiation, yielding compounds with a broad spectrum of potential pharmacological activities, including antimicrobial and anti-inflammatory properties. e-journals.in

Bioisosteric Replacement and Scaffold Hopping: Drawing inspiration from structurally related active compounds like ethacrynic acid, which also features a dichlorinated aromatic ring, researchers can design novel derivatives of this compound. nih.govmdpi.com By synthesizing analogues that mimic the structural and electronic properties of known enzyme inhibitors, new therapeutic agents with high potency can be developed, for instance, as inhibitors of Glutathione-S-transferases (GSTs) for anti-cancer applications. nih.gov

| Synthetic Strategy | Target Functional Group | Potential Property Enhancement | Example Application Area |

|---|---|---|---|

| Esterification | Carboxylic Acid | Improved lipophilicity, modified release | Pharmaceuticals, Polymers |

| Amidation | Carboxylic Acid | Enhanced biological target binding, altered solubility | Medicinal Chemistry |

| Knoevenagel Condensation | Vinyl Group (via precursor) | Creation of complex heterocyclic structures | Pharmacology, Agrochemicals |

| Analogue Design | Entire Scaffold | Increased potency, target selectivity | Enzyme Inhibition, Drug Discovery |

Exploration of Undiscovered Reactivity and Catalytic Potentials

The unique electronic and steric environment of this compound, created by the two chlorine atoms adjacent to a carboxylic acid and a double bond, suggests a rich and largely unexplored reactivity profile. Future investigations will be crucial to map out these reaction pathways and harness their synthetic potential.

Key areas for exploration include:

Polymerization Reactions: Acrylic acid and its esters are fundamental monomers for producing a vast range of polymers. dcceew.gov.auresearchgate.netwikipedia.org The presence of two chlorine atoms on the vinyl group of this compound is expected to significantly influence its polymerization behavior and the properties of the resulting polymer. Research into its ability to undergo free-radical, anionic, or cationic polymerization could lead to new classes of polyacrylates with unique characteristics.

Cycloaddition Reactions: The electron-deficient double bond in this compound makes it a potential candidate for various cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions. These reactions would provide access to complex cyclic and bicyclic structures that could serve as building blocks for natural product synthesis or as novel scaffolds in medicinal chemistry.

Nucleophilic Substitution: The reactivity of the vinylic chlorides towards nucleophilic substitution could open pathways to further functionalize the molecule. While vinylic substitutions are often challenging, specific catalytic systems or reaction conditions could enable the replacement of one or both chlorine atoms, leading to a diverse range of substituted acrylic acid derivatives.

Catalytic Activity: While much research focuses on catalysts for producing acrylic acid maastrichtuniversity.nlresearchgate.netnih.govopenreviewhub.org, the potential of this compound or its derivatives to act as organocatalysts or ligands in transition metal catalysis is an open field. The combination of a carboxylic acid, a double bond, and halogen atoms in a compact structure could enable unique modes of substrate activation or coordination.

Development of Advanced Materials Leveraging the Unique Structural Features of Halogenated Acrylic Acids

The incorporation of halogen atoms into polymer backbones is a well-established strategy for creating materials with specialized properties. Halogenated acrylic acids, such as this compound, are promising monomers for the development of next-generation advanced materials.

Future research in this area will likely target:

High Refractive Index Polymers: Halogen atoms, particularly chlorine and bromine, are known to increase the refractive index of polymers. Materials derived from 2-haloacrylic acid esters are being explored for applications as plastics in optical waveguides. google.com Polymers synthesized from this compound could lead to materials with high transparency and refractive indices, suitable for lenses, optical fibers, and coatings for optoelectronic devices.

Flame-Retardant Materials: The high chlorine content of polymers derived from this compound could impart inherent flame-retardant properties. This is a significant advantage over traditional materials that require the addition of flame-retardant additives, which can often leach out or compromise the material's mechanical properties. google.com

Modified Adhesives and Elastomers: The polarity and stiffness introduced by the C-Cl bonds can be used to tune the adhesive properties, thermal stability, and elasticity of acrylic-based copolymers. wikipedia.org By copolymerizing this compound with other standard acrylic monomers, a new range of adhesives and elastomers with tailored performance characteristics can be developed.

| Structural Feature | Resulting Material Property | Potential Application |

|---|---|---|

| High Chlorine Content | Increased Refractive Index | Optical waveguides, lenses, optoelectronics |

| Presence of C-Cl Bonds | Inherent Flame Retardancy | Fire-safe plastics, construction materials |

| Electron-Withdrawing Halogens | Enhanced Chemical/Solvent Resistance | Protective coatings, industrial linings |

| Modified Intermolecular Forces | Tuned Adhesion and Elasticity | Specialty adhesives, high-performance elastomers |

Strategic Applications in Specialized Chemical Fields beyond Current Paradigms

The unique structure of this compound positions it as a valuable building block for applications in highly specialized fields, moving beyond its role as a simple monomer.

Medicinal Chemistry and Pharmacology: Research has demonstrated that derivatives of halogenated acrylic acids can possess potent biological activity. For example, novel compounds structurally related to ethacrynic acid, which contain a dichlorinated ring system, have been developed as powerful inhibitors of Glutathione-S-transferases (GSTs) and show promise as anti-breast cancer agents. nih.govmdpi.com Similarly, various 3-(4-chlorophenyl)acrylic acid derivatives have exhibited significant antiproliferative effects. nih.gov Future work could focus on optimizing the this compound scaffold to develop new targeted therapies.

Agrochemicals: The halogenated organic structure is a common motif in many pesticides and herbicides. The specific reactivity and biological profile of this compound and its derivatives could be exploited to design new agrochemicals with novel modes of action, potentially overcoming existing resistance mechanisms in pests and weeds.

Pharmaceutical Additives: Substituted 2-haloacrylic acid esters are noted for their potential use as polymeric additives in pharmaceutical formulations. google.com Polymers based on this compound could be designed as specialized excipients, for example, in controlled-release drug delivery systems or as components of medical device coatings.

Sustainable Production Routes and Environmental Impact Mitigation for Halogenated Acrylic Acids

The future viability of any chemical technology is intrinsically linked to its sustainability and environmental impact. For halogenated acrylic acids, this involves a two-pronged approach: developing green manufacturing processes and mitigating the environmental risks associated with halogenated compounds.

Sustainable Production Routes: The conventional production of acrylic acid relies on the oxidation of propylene, a non-renewable fossil resource. fau.eu A major research thrust is the development of bio-based routes from renewable feedstocks. google.com Promising pathways include the catalytic dehydration of lactic acid or 3-hydroxypropionic acid, which can be produced via fermentation of sugars from biomass like corn or beets. wikipedia.orgfau.euanl.govazom.com While these routes produce the acrylic acid backbone, future research must also focus on developing greener chlorination technologies that avoid harsh reagents and minimize waste.

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing (E)-2,3-dichloro-acrylic acid with high stereochemical purity?

- Methodological Answer : The synthesis typically involves halogenation of acrylic acid derivatives. Key parameters include:

- Temperature : Maintain 0–5°C during chlorination to minimize side reactions (e.g., over-chlorination).

- Catalysts : Use Lewis acids like FeCl₃ to enhance regioselectivity .

- Solvent : Polar aprotic solvents (e.g., DCM) improve reaction homogeneity.